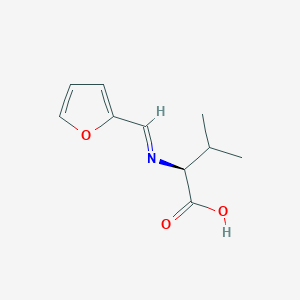
L-Valine, N-(2-furanylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-(2-furanylmethylene)- is a derivative of L-Valine, an essential amino acid This compound is characterized by the presence of a furan ring attached to the valine structure through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(2-furanylmethylene)- typically involves the condensation of L-Valine with a furan-based aldehyde. One common method is the reaction of L-Valine with 2-furaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of L-Valine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
L-Valine, N-(2-furanylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of L-Valine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels. This leads to the release of GLP-1, which plays a crucial role in glucose homeostasis and energy regulation .
Comparación Con Compuestos Similares
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and muscle metabolism.
2-Furaldehyde: A furan-based aldehyde used in the synthesis of various organic compounds.
Furan: A heterocyclic organic compound with a five-membered ring containing oxygen.
Uniqueness
L-Valine, N-(2-furanylmethylene)- is unique due to its combined structure of L-Valine and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
172885-48-2 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2S)-2-(furan-2-ylmethylideneamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)9(10(12)13)11-6-8-4-3-5-14-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
QEJSOAPUXOEGNK-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N=CC1=CC=CO1 |
SMILES canónico |
CC(C)C(C(=O)O)N=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


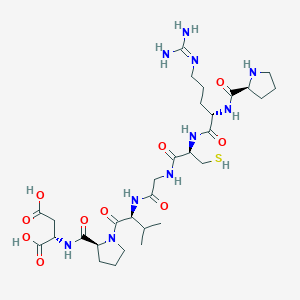
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
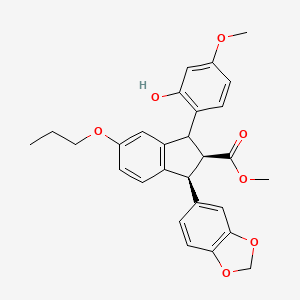
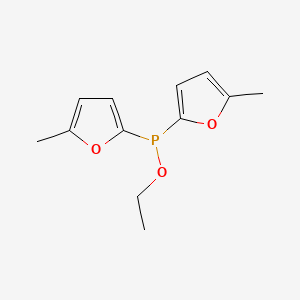
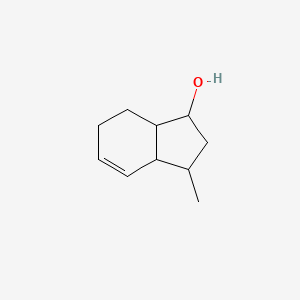
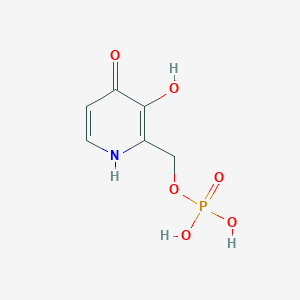
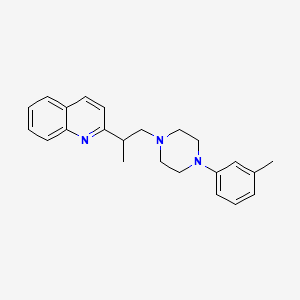
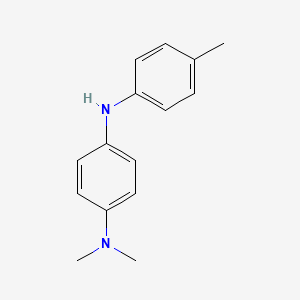

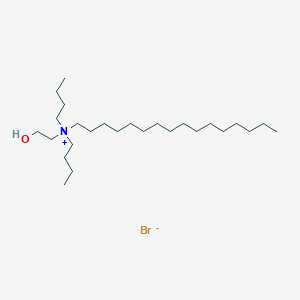

![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
